![molecular formula C20H22O4 B1683396 Uncinatone CAS No. 99624-92-7](/img/structure/B1683396.png)
Uncinatone
Overview
Description
Uncinatone is a member of phenanthrenes . It is a natural product found in Clerodendrum cyrtophyllum, Clerodendrum bungei, and other organisms . The molecular formula of Uncinatone is C20H22O4 .
Molecular Structure Analysis
Uncinatone has a molecular weight of 326.4 g/mol . The IUPAC name for Uncinatone is (9S,11bS)-7,11-dihydroxy-3,4,9,11b-tetramethyl-1,2,8,9-tetrahydronaphtho2,1-fbenzofuran-6-one . The InChI and SMILES strings provide a detailed view of the molecular structure .
Physical And Chemical Properties Analysis
Uncinatone has a molecular weight of 326.4 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The exact mass of Uncinatone is 326.15180918 g/mol .
Scientific Research Applications
Cytotoxicity
Uncinatone exhibits moderate cytotoxicity . It has been shown to inhibit cell proliferation and induce cell-cycle G(2)/M phase arrest . This suggests that Uncinatone could potentially be used in cancer research and treatment.
Anti-Proliferative Activity
The anti-proliferative activity of Uncinatone is another significant area of application . By inhibiting the proliferation of cells, Uncinatone could be useful in controlling the growth of cancerous cells.
Antibacterial Activity
Uncinatone has been found to have antibacterial properties . This means it could be used in the development of new antibiotics or as a supplement to existing treatments.
Anti-Parasitic Activity
The compound also shows anti-parasitic activity . This suggests potential applications in the treatment of parasitic infections.
Anti-Inflammatory Activity
Uncinatone has anti-inflammatory activities . This could make it useful in the treatment of conditions characterized by inflammation.
Insecticidal Properties
Uncinatone has been found to have insecticidal properties . This suggests it could be used in the development of new insecticides.
Complement System Inhibition
Uncinatone shows inhibitory activity against the complement system with 50% inhibitory concentrations (IC(50)) values of 87 uM . The complement system is a part of the immune system that enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells from an organism.
Potential Role in Pharmacognosy
Uncinatone is a diterpenoid, a class of chemical compounds that are of interest in pharmacognosy . Pharmacognosy is the study of medicinal drugs derived from plants or other natural sources. Uncinatone, due to its diverse biological activities, could be a valuable compound in this field .
Safety And Hazards
When handling Uncinatone, it’s advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(9R,11bR)-7,11-dihydroxy-3,4,9,11b-tetramethyl-1,2,8,9-tetrahydronaphtho[2,1-f][1]benzofuran-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-9-5-6-20(4)13(11(9)3)8-14(21)15-16(20)18(23)19-12(17(15)22)7-10(2)24-19/h8,10,22-23H,5-7H2,1-4H3/t10-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGPVLVWUUPQMQ-CFMSYZGJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C3=C(C(=C2O1)O)C4(CCC(=C(C4=CC3=O)C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=C(C3=C(C(=C2O1)O)[C@@]4(CCC(=C(C4=CC3=O)C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenanthro(3,2-b)furan-6(2H)-one, 1,8,9,11b-tetrahydro-7,11-dihydroxy-3,4,9,11b-tetramethyl-, cis- | |
CAS RN |
99624-92-7 | |
Record name | Uncinatone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099624927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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